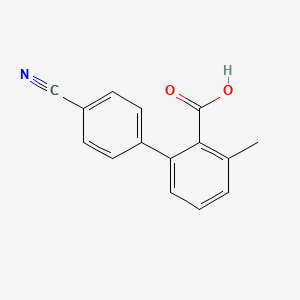

2-(4-Cyanophenyl)-6-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-10-3-2-4-13(14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNSGRBQDFFZSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688803 | |

| Record name | 4'-Cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-60-7 | |

| Record name | 4'-Cyano-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 4 Cyanophenyl 6 Methylbenzoic Acid

Established Synthetic Pathways to 2-(4-Cyanophenyl)-6-methylbenzoic acid

The synthesis of this compound, a biaryl compound, is most effectively approached through well-established cross-coupling reactions. These methods provide a reliable foundation for constructing the core carbon-carbon bond between the two aromatic rings.

Conventional Multi-step Synthesis Approaches

The most prominent and widely applicable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, the synthesis involves the coupling of a 2-halo-6-methylbenzoic acid derivative with 4-cyanophenylboronic acid.

Preparation of a 2-halo-6-methylbenzoic acid derivative: This typically involves the halogenation of a 2,6-dimethylbenzoic acid precursor. For instance, the synthesis of methyl 2-chloromethyl-6-methylbenzoate can be achieved by reacting 2,6-dimethylbenzoate (B1233830) with sulfuryl chloride in the presence of a radical initiator like AIBN. google.com Subsequent manipulation of the chloromethyl group would be necessary to arrive at the desired 2-halo-6-methylbenzoic acid. Alternatively, starting from 2-methyl-6-nitrobenzoic acid, a sequence of reduction, diazotization, and Sandmeyer reaction can introduce the desired halogen at the 2-position. google.com

Synthesis of 4-cyanophenylboronic acid: This crucial reagent is commercially available but can also be synthesized. A common method involves the reaction of 4-bromobenzonitrile (B114466) with a boronic ester in the presence of a palladium catalyst, followed by hydrolysis. Another route starts from 4-cyanobromobenzene, which is treated with n-butyllithium and then with a trialkyl borate (B1201080), followed by acidic workup to yield the boronic acid. guidechem.com

Suzuki-Miyaura Coupling: The final step involves the cross-coupling of the 2-halo-6-methylbenzoic acid derivative (e.g., methyl 2-bromo-6-methylbenzoate) with 4-cyanophenylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., sodium carbonate, potassium phosphate) and a suitable solvent system (e.g., toluene (B28343)/water, dioxane/water). nih.govresearchgate.net The ester group of the resulting product is then hydrolyzed to the carboxylic acid.

A representative reaction scheme is as follows:

Step 1: Halogenation 2,6-Dimethylbenzoic acid → Methyl 2-bromo-6-methylbenzoate

Step 2: Coupling Methyl 2-bromo-6-methylbenzoate + 4-Cyanophenylboronic acid → Methyl 2-(4-cyanophenyl)-6-methylbenzoate

Step 3: Hydrolysis Methyl 2-(4-cyanophenyl)-6-methylbenzoate → this compound

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several aspects can be optimized for a greener approach.

Atom Economy: The Suzuki-Miyaura coupling itself has a relatively good atom economy. However, the preparation of the starting materials, particularly through multi-step sequences, can generate significant waste. Optimizing these initial steps is crucial.

Catalysis: The use of highly efficient palladium catalysts at low loadings minimizes waste and the environmental impact associated with heavy metals. Research into more active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, can lead to higher turnover numbers and efficiencies. nih.gov

Solvent Selection: Traditional Suzuki couplings often use organic solvents like toluene or dioxane. The development of protocols in greener solvents, such as water or biorenewable solvents, is a key area of improvement. chemicalbook.com Micellar catalysis, using surfactants in water, has emerged as a promising technique to facilitate reactions of poorly soluble organic substrates in aqueous media. analytical-sales.com

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures, can reduce energy consumption. Microwave-assisted synthesis can sometimes accelerate reaction times and improve yields, contributing to a more energy-efficient process.

Novel and Efficient Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient and streamlined approaches for the preparation of biaryl compounds like this compound.

One-Pot Reaction Schemes

A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency by reducing workup steps and solvent usage. For the synthesis of this compound, a one-pot approach could involve the in situ formation of the boronic acid followed by the Suzuki-Miyaura coupling.

For example, starting from 4-bromobenzonitrile, one could envision a process where the corresponding Grignard or organolithium reagent is formed and then reacted with a borate ester to generate the boronic acid species in the same pot. The 2-halo-6-methylbenzoic acid derivative and the palladium catalyst would then be added to initiate the cross-coupling reaction. While challenging to optimize due to the compatibility of reagents and conditions, a successful one-pot procedure would offer significant advantages in terms of time and resources.

Catalytic Transformations in Compound Synthesis

The heart of the synthesis of this compound lies in the catalytic C-C bond formation. Beyond the standard Suzuki-Miyaura coupling, other catalytic transformations can be considered. For instance, direct C-H activation/arylation presents a highly atom-economical alternative. This approach would ideally involve the direct coupling of 2-methylbenzoic acid with 4-cyanobenzonitrile, catalyzed by a transition metal complex that can selectively activate a C-H bond on the 2-methylbenzoic acid ring. While synthetically challenging, this methodology is at the forefront of modern organic synthesis.

The development of novel palladium catalysts with enhanced activity and stability continues to be a major focus. The use of pre-catalysts and ligands that promote efficient oxidative addition and reductive elimination steps in the catalytic cycle can lead to higher yields and shorter reaction times.

Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound from the reaction mixture are critical to obtain a product of high purity for research applications. The typical workup procedure for a Suzuki-Miyaura reaction involves:

Quenching and Extraction: The reaction mixture is typically quenched with water or an acidic solution. The product is then extracted into an organic solvent like ethyl acetate.

Washing: The organic layer is washed with brine to remove water-soluble impurities.

Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

The crude product is then purified using one or more of the following techniques:

Crystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Column Chromatography: If crystallization does not provide a product of sufficient purity, silica (B1680970) gel column chromatography is employed. A solvent system (eluent) is selected to effectively separate the desired product from unreacted starting materials and byproducts.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling Conditions

| Entry | Palladium Catalyst | Ligand (if any) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 85 |

| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 80 | 10 | 88 |

| 4 | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 |

This table presents hypothetical data based on typical conditions for Suzuki-Miyaura reactions and is for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Cyanophenyl 6 Methylbenzoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of 2-(4-Cyanophenyl)-6-methylbenzoic acid is expected to reveal electronic transitions characteristic of its aromatic and conjugated system. The biphenyl (B1667301) core, substituted with a carboxyl group, a methyl group, and a cyano group, gives rise to distinct absorption bands. The primary electronic transitions observed are typically π → π* transitions within the phenyl rings and the C≡N group, as well as n → π* transitions associated with the carbonyl group of the carboxylic acid.

The conjugation between the two phenyl rings is a key factor influencing the position and intensity of the absorption maxima (λmax). However, the presence of the ortho-methyl group is likely to induce steric hindrance, causing a twist in the dihedral angle between the two rings. This deviation from planarity can decrease the extent of π-conjugation, leading to a hypsochromic (blue) shift in the main absorption band compared to a planar biphenyl system.

Substituents on the phenyl rings further modulate the electronic transitions. The electron-withdrawing cyano (-CN) and carboxyl (-COOH) groups can influence the energy of the molecular orbitals involved in the transitions. The UV-Vis spectrum of compounds with similar structural motifs, such as substituted biphenyl carboxylic acids, generally shows strong absorptions in the range of 230-280 nm. ias.ac.inacs.org It is anticipated that this compound would exhibit a complex absorption profile in this region.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Expected λmax (nm) | Transition Type | Associated Chromophore |

|---|---|---|

| ~240-260 | π → π* | Phenyl rings, C≡N group |

| ~270-290 | π → π* | Conjugated biphenyl system |

Note: The exact λmax values and molar absorptivity (ε) would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₁₁NO₂), the molecular weight is approximately 237.26 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight.

The fragmentation of the molecular ion is anticipated to follow pathways characteristic of aromatic carboxylic acids and nitriles. Key fragmentation steps would likely involve:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to the formation of an acylium ion.

Loss of the carboxyl group (•COOH): [M - 45]⁺, resulting in a cyanomethylbiphenyl cation.

Loss of carbon monoxide (CO) from the acylium ion: This would be a subsequent fragmentation step.

Loss of the cyano group (•CN): [M - 26]⁺.

The fragmentation of benzoic acid itself characteristically shows a strong peak for the [M - COOH]⁺ ion (m/z 77, the phenyl cation) and the acylium ion [C₆H₅CO]⁺ (m/z 105). docbrown.info For the title compound, analogous fragments would be expected, influenced by the additional substituents.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 237 | [C₁₅H₁₁NO₂]⁺ | (Molecular Ion) |

| 220 | [C₁₅H₁₁NO]⁺ | •OH |

| 192 | [C₁₄H₁₁N]⁺ | •COOH |

| 211 | [C₁₄H₁₁O₂]⁺ | •CN |

Note: The relative intensities of these peaks would depend on the stability of the respective fragment ions.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted with high confidence based on the known crystal structures of related compounds, such as o-toluic acid (2-methylbenzoic acid) and other substituted benzoic acids. rsc.orgtandfonline.comrsc.orgiucr.org

Table 3: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value/System | Reference/Rationale |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for substituted benzoic acids |

| Space Group | P2₁/c or P-1 | Common for centrosymmetric packing |

| Z (Molecules/Unit Cell) | 2 or 4 | Typical for dimer formation |

| Key Bond Lengths (Å) | C-C (aromatic) ~1.39, C-COOH ~1.48, C=O ~1.25, C-O ~1.30, C≡N ~1.15 | Based on standard bond lengths |

| Key Bond Angles (°) | C-C-C (ring) ~120, O-C=O ~122 | Typical for sp² hybridized carbons |

The crystal packing will be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Table 4: Expected Hydrogen Bond Geometry for the Carboxylic Acid Dimer

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|

Note: These values are typical for carboxylic acid dimers found in the Cambridge Structural Database.

The presence of two aromatic rings in the molecule provides the opportunity for π-π stacking interactions, which will play a significant role in stabilizing the crystal lattice. These interactions involve the overlap of the π-electron clouds of adjacent phenyl rings. The arrangement can be either face-to-face or, more commonly, offset (parallel-displaced). The centroid-to-centroid distance for such interactions is typically in the range of 3.5 to 4.0 Å. The cyanophenyl groups, in particular, may engage in antiparallel stacking to minimize electrostatic repulsion between the electron-rich nitrile groups.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts with neighboring molecules. The surface is colored according to different properties, such as d_norm (which highlights contacts shorter than the sum of Van der Waals radii), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface).

Computational Chemistry and Quantum Mechanical Investigations of 2 4 Cyanophenyl 6 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry and vibrational frequencies. For a molecule like 2-(4-cyanophenyl)-6-methylbenzoic acid, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach for theoretical analysis. researchgate.nettandfonline.comyoutube.com

Geometry Optimization and Conformational Analysis

The optimized geometry of this compound would be characterized by the spatial arrangement of its constituent atoms that corresponds to the lowest energy state. A key feature of biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings. Due to steric hindrance between the substituents at the ortho positions (the carboxylic acid group and the methyl group on one ring, and the cyano group on the other), a planar conformation is highly unlikely. libretexts.org The molecule will adopt a twisted conformation to minimize these steric clashes.

In substituted biphenyls, the dihedral angle is influenced by the size and nature of the ortho substituents. libretexts.org For instance, in 2,2'-disubstituted biphenyls, larger substituents lead to a greater dihedral angle to alleviate steric strain. libretexts.org The presence of the methyl group and the carboxylic acid group at the 2- and 6-positions of one ring will enforce a significant twist relative to the 4-cyanophenyl ring. This rotation about the central C-C bond is a defining characteristic of the molecule's three-dimensional structure. libretexts.org

Furthermore, the carboxylic acid group itself has rotational freedom. Intramolecular hydrogen bonding between the hydrogen of the carboxylic acid and a nearby electronegative atom, if sterically feasible, could influence the preferred conformation. However, in this specific structure, such an interaction is less likely. The conformation of the carboxylic acid group relative to the phenyl ring will also be a critical parameter determined through geometry optimization.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

| Dihedral Angle (C-C-C-C between rings) | 50° - 70° |

| C-C bond length (inter-ring) | ~1.49 Å |

| C-N bond length (cyano group) | ~1.15 Å |

| C=O bond length (carboxylic acid) | ~1.21 Å |

| O-H bond length (carboxylic acid) | ~0.97 Å |

Note: These are representative values based on computational studies of similar substituted biphenyl carboxylic acids and may not be the exact values for the title compound.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed after geometry optimization using the same DFT method, serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion.

For this compound, the vibrational spectrum would exhibit characteristic peaks for its functional groups. Key vibrational modes would include:

O-H stretching of the carboxylic acid group, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C=O stretching of the carboxylic acid, a strong absorption band.

C≡N stretching of the cyano group, which is also a distinct and sharp peak.

C-H stretching modes for the aromatic rings and the methyl group.

C-C stretching modes within the aromatic rings.

Out-of-plane bending modes, which can provide information about the substitution pattern of the benzene (B151609) rings. researchgate.net

The low-frequency vibrations are often associated with the torsional motion between the two phenyl rings, a characteristic feature of biphenyl compounds. researchgate.netgoogle.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3500 - 3300 (monomer), ~3000 (dimer) |

| Carboxylic Acid | C=O stretch | ~1720 - 1680 |

| Cyano | C≡N stretch | ~2230 - 2210 |

| Methyl | C-H stretch | ~2980 - 2870 |

| Aromatic | C-H stretch | ~3100 - 3000 |

| Aromatic | C=C stretch | ~1600 - 1450 |

Note: These are approximate ranges based on spectroscopic data of similar molecules and can be influenced by the specific molecular environment and computational method. tandfonline.comyoutube.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are crucial for understanding the electronic properties and reactivity of a molecule.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. youtube.com For this compound, the HOMO is expected to be primarily localized on the electron-rich regions of the molecule. Given the presence of the electron-donating methyl group and the phenyl rings, the HOMO density would likely be distributed across the biphenyl system, with a significant contribution from the methyl-substituted phenyl ring. The carboxylic acid group, depending on its orientation, could also contribute to the HOMO. The energy of the HOMO is a measure of the molecule's ionization potential; a higher HOMO energy indicates a greater ease of donating an electron.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and acts as an electron acceptor in chemical reactions. youtube.com In the case of this compound, the LUMO is anticipated to be predominantly localized on the electron-withdrawing cyanophenyl ring. The cyano group (C≡N) is a strong electron-withdrawing group, and its π* orbitals would significantly contribute to the LUMO. The carboxylic acid group can also act as an electron-withdrawing group and may have some LUMO density. The energy of the LUMO is related to the electron affinity of the molecule; a lower LUMO energy suggests a greater ability to accept an electron.

Energy Band Gap Determination

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, the presence of both electron-donating (methyl) and electron-withdrawing (cyano, carboxylic acid) groups attached to the conjugated biphenyl system is expected to result in a relatively moderate HOMO-LUMO gap. The push-pull nature of the substituents can lead to intramolecular charge transfer characteristics, which often narrows the energy gap compared to the parent biphenyl molecule. rsc.org Computational studies on similar substituted biphenyls have reported HOMO-LUMO gaps in the range of 4-5 eV. nih.govmdpi.com

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Based on Analogous Compounds)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 |

Note: These values are estimations based on DFT calculations of analogous aromatic and biphenyl compounds and can vary depending on the computational level of theory and solvent effects. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. It is plotted onto the molecule's electron density surface, indicating regions that are electron-rich (electrophilic attack) and electron-poor (nucleophilic attack).

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential. The most negative potential (typically colored red) would likely be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, due to their high electronegativity. These areas represent the most probable sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the aromatic protons would exhibit positive potential (typically colored blue), indicating them as potential sites for nucleophilic interaction. The MEP analysis provides a qualitative prediction of how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization within a molecule, providing insights into its stability. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the energetic stabilization resulting from electron delocalization.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). By calculating the energies of vertical electronic transitions, TD-DFT can help to understand the nature of the orbitals involved in these excitations.

For this compound, TD-DFT calculations would predict the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions. The primary transitions would likely involve π → π* excitations within the aromatic systems and potentially n → π* transitions involving the non-bonding electrons of the carbonyl oxygen and the cyano nitrogen. The analysis would identify which molecular orbitals are the primary contributors to the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and how they are involved in the main electronic transitions. This information is fundamental for understanding the photophysical properties of the molecule.

Non-Linear Optical (NLO) Properties Prediction and Evaluation

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational methods can predict the NLO properties of a molecule, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The structure of this compound, with its electron-donating methyl group and electron-withdrawing cyano and carboxylic acid groups attached to a π-conjugated system, suggests potential for NLO activity. Computational calculations of the dipole moment (μ) and the first hyperpolarizability (β) would provide a quantitative assessment of its NLO properties. A large β value would indicate a significant NLO response, making it a candidate for further experimental investigation. The calculations would typically be performed using DFT methods with an appropriate basis set.

Correlation of Computational Results with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, the calculated vibrational frequencies (from a frequency calculation) would be compared with experimental Infrared (IR) and Raman spectra. Similarly, the predicted UV-Vis absorption maxima from TD-DFT calculations would be correlated with the experimentally measured UV-Vis spectrum.

A good agreement between the computed and experimental spectra would validate the chosen computational method and level of theory, confirming that the calculated geometric and electronic structures are accurate representations of the molecule. Discrepancies, on the other hand, can point to specific intermolecular interactions in the experimental sample (e.g., hydrogen bonding in the solid state) that were not accounted for in the gas-phase computational model. This comparative analysis is essential for a comprehensive understanding of the molecule's properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 4 Cyanophenyl 6 Methylbenzoic Acid Analogues

Impact of Substituents on Molecular Conformation and Electronic Properties

The biological activity of 2-(4-cyanophenyl)-6-methylbenzoic acid analogues is intrinsically linked to their three-dimensional shape and the distribution of electrons within the molecule. The central biphenyl (B1667301) scaffold is not planar; the two phenyl rings are twisted relative to each other, and the angle of this twist (dihedral angle) is a key determinant of how the molecule interacts with its biological target.

The cyano group at the 4-position of the second phenyl ring is a strong electron-withdrawing group. oup.com This influences the electronic properties of the phenyl ring, potentially affecting its ability to participate in crucial interactions like π-π stacking or cation-π interactions with the target protein. hyphadiscovery.com The linear geometry of the cyano group also presents a specific vector for potential hydrogen bonding interactions. researchgate.net

The carboxylic acid group is typically ionized at physiological pH, forming a carboxylate anion. This anionic center is often critical for forming strong ionic bonds or hydrogen bonds with positively charged or hydrogen-bond donor residues in a protein's active site. nih.gov Its position at the 2-position, ortho to the other phenyl ring, is a key architectural feature.

Table 1: Predicted Impact of Substituent Modifications on Key Molecular Properties

| Moiety | Modification | Predicted Impact on Conformation | Predicted Impact on Electronic Properties |

| Benzoic Acid Core | |||

| 6-Methyl Group | Replacement with smaller group (e.g., -H) | Decrease in dihedral angle, increased planarity | Minimal direct electronic effect |

| Replacement with larger group (e.g., -ethyl, -isopropyl) | Increase in dihedral angle, more twisted conformation | Minimal direct electronic effect | |

| Cyanophenyl Moiety | |||

| 4-Cyano Group | Replacement with electron-donating group (e.g., -OCH₃, -NH₂) | Minimal conformational change | Increased electron density on the phenyl ring |

| Replacement with halogen (e.g., -F, -Cl) | Minimal conformational change | Introduction of a polar, weakly electron-withdrawing group | |

| Replacement with a different electron-withdrawing group (e.g., -NO₂, -CF₃) | Minimal conformational change | Altered strength and nature of electron withdrawal |

Rational Design Strategies for Derivatization of the Benzoic Acid Core

Rational drug design involves the systematic modification of a lead compound to optimize its interaction with a biological target. For this compound, derivatization can be strategically applied to its three main components.

The cyanophenyl group is a key area for modification to explore interactions with the target protein and to modulate physicochemical properties.

Positional Isomers : Moving the cyano group from the para (4-position) to the meta (3-position) or ortho (2-position) would significantly alter the vector of its electronic influence and its potential to act as a hydrogen bond acceptor.

Bioisosteric Replacement : The cyano group can be replaced by other functional groups with similar steric and electronic properties, known as bioisosteres. researchgate.net This is a common strategy to improve metabolic stability or fine-tune binding interactions. For instance, a trifluoromethyl (-CF₃) group can mimic the electron-withdrawing nature of the cyano group, while a halogen like chlorine or bromine can also serve as a replacement. cambridgemedchemconsulting.com

The ortho-methyl group is a critical determinant of the molecule's conformation.

Size Variation : Replacing the methyl group with a hydrogen atom would lead to a more planar molecule, which might be desirable or detrimental depending on the target's topology. Conversely, introducing larger alkyl groups (ethyl, isopropyl) would increase the twist between the phenyl rings, probing for larger hydrophobic pockets in the binding site.

Introduction of Polarity : Replacing the methyl group with a methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group would introduce a potential hydrogen bond donor or acceptor at this position, exploring new interactions with the target.

The carboxylic acid is often a primary point of interaction with biological targets, but it can also lead to poor cell permeability and rapid metabolism. nih.govresearchgate.net

Esterification : Converting the carboxylic acid to an ester can create a prodrug, a temporarily inactive form of the drug that is converted to the active carboxylic acid in the body. This can improve oral absorption.

Amide Formation : Reaction of the carboxylic acid with an amine to form an amide can change the hydrogen bonding pattern and introduce new points of interaction.

Bioisosteric Replacement : The carboxylic acid group can be replaced with a variety of bioisosteres to improve drug-like properties. nih.govdrughunter.com Common replacements include:

Tetrazoles : These have a similar acidity to carboxylic acids but can offer improved metabolic stability. drughunter.com

Hydroxamic acids : This group can also mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid. nih.gov

Sulfonamides : These are weaker acids than carboxylic acids but can still form important hydrogen bonds. drughunter.com

Table 2: Representative Derivatization Strategies and Their Rationale

| Moiety | Derivatization Strategy | Example of New Group | Rationale |

| Cyanophenyl | Bioisosteric Replacement | -CF₃ | Maintain electron-withdrawing character, potentially improve metabolic stability. |

| Positional Isomerism | 3-cyanophenyl | Alter the directionality of electronic effects and potential H-bonds. | |

| Methyl Group | Size Variation | -H | Decrease dihedral angle, explore flatter binding conformations. |

| Size Variation | -CH(CH₃)₂ | Increase dihedral angle, probe for larger hydrophobic pockets. | |

| Carboxylic Acid | Esterification (Prodrug) | -COOCH₂CH₃ | Enhance membrane permeability and oral bioavailability. |

| Bioisosteric Replacement | Tetrazole | Mimic acidity of carboxylic acid with potentially improved metabolic profile. drughunter.com |

Computational Modeling in Structure-Based Design

In the absence of experimental crystal structures, computational modeling techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools for guiding the design of new analogues. researchgate.netresearchgate.net

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. For analogues of this compound, docking studies could be used to visualize how different substituents on the biphenyl scaffold might interact with the amino acid residues in a binding site. biointerfaceresearch.com This allows for the in silico screening of virtual compounds before they are synthesized.

3D-QSAR : Three-dimensional quantitative structure-activity relationship studies correlate the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic fields. A 3D-QSAR model for this class of compounds could identify regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a roadmap for future design. researchgate.net

Identification of Privileged Structures within Related Benzoic Acid Derivatives

The biphenyl scaffold itself can be considered a "privileged structure" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are able to bind to multiple, often unrelated, biological targets. The ability of the biphenyl motif to present substituents in a well-defined three-dimensional arrangement makes it a versatile template for drug discovery. ajgreenchem.com

Many successful drugs are based on biphenyl carboxylic acid structures. ajgreenchem.com Analysis of these known drugs can reveal common structural motifs and substitution patterns that are associated with good drug-like properties. For example, the specific substitution pattern of a carboxylic acid ortho to a second aromatic ring is a feature found in a number of anti-inflammatory drugs. By studying these established "privileged" biphenyl structures, medicinal chemists can gain insights into modifications of this compound that are likely to lead to compounds with favorable biological activities.

Biological Investigations of 2 4 Cyanophenyl 6 Methylbenzoic Acid and Its Analogs

In Vitro Assays for Biological Activity

Enzyme Inhibition Studies

No studies identifying specific enzyme targets or detailing inhibition by 2-(4-Cyanophenyl)-6-methylbenzoic acid were found.

Cellular Activity Assessments

No data regarding the antiproliferative effects of this compound in specific cell lines is available in the searched scientific literature.

Antimicrobial Efficacy

No research detailing the antibacterial, antifungal, or antiviral activities of this compound in laboratory settings could be located.

Mechanistic Studies of Biological Action

Molecular Interactions with Biomolecules

There is no available information on the molecular interactions of this compound, such as protein binding or DNA intercalation.

Cellular Pathway Modulation

No studies on the modulation of cellular pathways by this compound were identified.

Comparative Biological Profiling of Structural Analogs

The comprehensive biological investigation of this compound and its structural analogs is an area of active research, with a particular focus on their potential as enzyme inhibitors. Structure-activity relationship (SAR) studies are crucial in elucidating the molecular features that govern the biological activity of these compounds. While direct comparative profiling of this compound itself and its immediate analogs is not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related compounds where the core benzoic acid moiety has been modified.

A significant body of research has focused on analogs where the benzoic acid ring is replaced by a pyrimidine (B1678525) ring system. These studies provide a framework for understanding how structural modifications influence biological activity, particularly as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in hyperuricemia and gout.

In one such study, a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives were synthesized and evaluated for their in vitro XO inhibitory potency. nih.govresearchgate.net These compounds can be considered structural analogs of this compound where the phenyl-benzoic acid core is replaced by a phenyl-pyrimidine carboxylic acid scaffold. The research aimed to explore the SAR of these compounds by modifying various substituents.

The investigation revealed that the introduction of a methyl group at the 4-position of the pyrimidine ring was detrimental to the inhibitory potency. nih.gov Conversely, replacing the carbonyl group at the 6-position with an imino group maintained or, in some cases, enhanced the XO inhibitory activity. nih.gov

Several of these pyrimidine analogs exhibited remarkable in vitro XO inhibitory potency, with IC50 values in the nanomolar range. nih.govresearchgate.net For instance, compounds 10c and 10e from this series were identified as particularly potent XO inhibitors, with IC50 values of 0.0240 µM and 0.0181 µM, respectively, which are comparable to the well-known XO inhibitor febuxostat. nih.gov

Further in vivo studies in a rat model of hyperuricemia demonstrated that a representative compound from this series could significantly lower serum uric acid levels, underscoring the potential of this structural class as therapeutic agents for hyperuricemia. nih.govresearchgate.net

The following table summarizes the in vitro xanthine oxidase inhibitory activity of a selection of these pyrimidine-based analogs, highlighting the impact of structural modifications.

| Compound ID | R Group (Alkoxy) | Core Structure Modification | IC50 (µM) |

| 8a-j (general) | Various alkoxy groups | 6-oxo-1,6-dihydropyrimidine | 0.0181 - 0.5677 |

| 9c, 9e, 9j, 9l | Various alkoxy groups | 4-methyl-6-oxo-1,6-dihydropyrimidine | (Potency damaged) |

| 10c | Specific alkoxy group | 6-imino-1,6-dihydropyrimidine | 0.0240 |

| 10e | Specific alkoxy group | 6-imino-1,6-dihydropyrimidine | 0.0181 |

While these findings are on a modified core structure, they provide valuable clues for the potential biological activities and SAR of this compound itself. The electronic and steric effects of the cyano and methyl groups on the biphenyl (B1667301) scaffold are likely to play a significant role in its interaction with biological targets. However, without direct experimental data on this compound and its closer analogs, any extrapolation of specific biological activity remains speculative.

Applications and Emerging Research Directions for 2 4 Cyanophenyl 6 Methylbenzoic Acid

Utilization as a Synthetic Intermediate in Organic Synthesis

The structural architecture of 2-(4-Cyanophenyl)-6-methylbenzoic acid makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of both a carboxylic acid and a cyano group provides two distinct reactive sites for further chemical transformations.

Compounds with a similar core structure, such as 2-(4-methylphenyl)benzoic acid, are recognized as crucial intermediates in the synthesis of the "sartan" class of antihypertensive drugs. google.com These drugs function as angiotensin II receptor antagonists. The synthesis of these pharmacologically active agents often involves the creation of a biphenyl (B1667301) core, which is subsequently modified. For instance, the process for preparing 2-(4-methylphenyl)benzoic acid esters, which can be saponified to the corresponding acid, highlights the industrial relevance of this molecular framework. google.com

The 4-cyanophenyl group is also a significant pharmacophore in its own right. Research into dual aromatase and sulfatase inhibitors, which are important in treating hormone-dependent breast cancer, has shown that the para-cyano group can be crucial for inhibitory activity. nih.gov It is thought to act as a hydrogen bond acceptor, enhancing the binding affinity of the molecule to the enzyme's active site. nih.gov Given these precedents, this compound could serve as a key building block for a new generation of pharmaceuticals, where the benzoic acid provides a point of attachment for further molecular elaboration and the cyanophenyl moiety contributes to target binding.

Potential in Materials Science Research

The unique electronic and structural properties of this compound suggest its potential utility in the development of advanced materials.

Organic light-emitting diodes (OLEDs) and other organic electronic devices rely on materials with specific energy levels and charge-transport properties. mdpi.commdpi.combeilstein-journals.orgtcichemicals.com The design and synthesis of novel organic semiconductors are central to advancing this technology. mdpi.com Biphenyl derivatives are often explored for these applications due to their rigid conjugated systems. The cyano group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By incorporating this group, it may be possible to tune the material's properties for use as an electron transport layer or as a host in an emissive layer of an OLED. mdpi.comtcichemicals.com The benzoic acid group, while not typically a primary component for charge transport, could be used to anchor the molecule to surfaces or to other components in a device structure.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. The carboxylic acid group of this compound is a classic functional group for coordinating to metal centers to form MOFs. The rigid biphenyl backbone can help in the formation of robust and porous frameworks. The cyano group can also participate in coordination to certain metals or act as a functional site within the pores of the MOF, potentially influencing the material's adsorption or catalytic properties. The design and synthesis of MOFs with specific functionalities is an active area of research with applications in gas storage, separation, and catalysis. researchgate.net

Role in Chemical Biology Tool Development

Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools is crucial for understanding disease pathways and for target validation in drug discovery. The bifunctional nature of this compound makes it an interesting candidate for the development of chemical probes. For example, the carboxylic acid could be used to attach a reporter tag (like a fluorescent dye) or an affinity tag, while the cyanophenyl moiety could be part of the molecular recognition element that interacts with a specific biological target.

Furthermore, the development of PROTACs (PROteolysis TArgeting Chimeras) and other bifunctional molecules for induced proximity is a rapidly advancing field in chemical biology. These molecules bring two proteins close to each other to elicit a specific biological outcome. The rigid biphenyl structure of this compound could serve as a scaffold to which ligands for a target protein and an E3 ligase (in the case of PROTACs) are attached.

Future Research Perspectives and Interdisciplinary Opportunities

The potential applications of this compound are diverse and span multiple scientific disciplines. Future research will likely focus on several key areas:

Elucidation of Synthetic Pathways: Developing efficient and scalable synthetic routes to this compound is a crucial first step to enable its broader study and application.

Medicinal Chemistry Exploration: Systematic derivatization of the carboxylic acid and exploration of the cyanophenyl group's role in binding to various biological targets could lead to the discovery of new therapeutic agents.

Materials Characterization: Synthesis and characterization of organic electronic devices and MOFs incorporating this molecule will be necessary to validate its potential in materials science. This will involve detailed studies of its photophysical properties, charge transport characteristics, and framework stability.

Chemical Biology Probe Synthesis: The design and synthesis of chemical probes based on this scaffold will open up new avenues for studying cellular processes and validating new drug targets.

The interdisciplinary nature of this research is evident, requiring collaboration between organic chemists, materials scientists, medicinal chemists, and chemical biologists to fully realize the potential of this promising chemical compound.

Q & A

Q. What are the established synthetic routes for 2-(4-cyanophenyl)-6-methylbenzoic acid, and what are their efficiency metrics?

The compound is commonly synthesized via ruthenium-catalyzed C–H arylation , where 2-methylbenzoic acid reacts with aryl halides (e.g., 4-cyanoiodobenzene). A typical protocol involves:

- Reagents : [RuCl₂(p-cymene)]₂ as catalyst, AgSbF₆ as additive, and DCE as solvent at 100°C .

- Yield : Reported yields range from 60–75% after column chromatography purification (hexane/EtOAc/AcOH mixtures) .

- Advantages : Direct functionalization avoids pre-functionalized substrates, enhancing atom economy.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H NMR (CDCl₃) is used to confirm regioselectivity and substituent positions. For example, aromatic protons appear as distinct multiplets in δ 7.2–8.1 ppm .

- Chromatography : HPLC or TLC (silica gel, hexane/EtOAc) monitors reaction progress and purity (>95%) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 266.1) .

Q. What are the common solubility and stability challenges during experimental handling?

- Solubility : Limited in polar solvents (water, methanol) but soluble in DMSO or DCM.

- Stability : Sensitive to prolonged light exposure; store in amber vials at –20°C. Acidic conditions may promote decarboxylation; neutral pH buffers are recommended .

Advanced Research Questions

Q. How can regioselectivity in C–H arylation be optimized to minimize byproducts like 5-methyl isomers?

Regioselectivity in Ru-catalyzed reactions depends on:

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

Contradictions in NMR data may arise from:

- Solvent effects : Chemical shifts vary with deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Impurity interference : Trace solvents (e.g., AcOH in chromatography) can split peaks. Always report solvent and calibration standards .

- Dynamic processes : Rotamers or tautomers may cause peak broadening; variable-temperature NMR can resolve this .

Q. What computational methods are suitable for predicting the compound’s reactivity in drug discovery contexts?

- DFT Calculations : Model electron density maps to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP = 2.8 suggests moderate lipophilicity) .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in cross-coupling reactions?

The 4-cyanophenyl group:

- Deactivates the ring : Reduces electrophilic substitution but enhances stability in radical reactions.

- Facilitates π-backbonding : Enhances coordination with transition-metal catalysts (e.g., Ru, Pd), improving catalytic turnover .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency: Why do some studies report lower yields (<50%) for the same reaction?

Potential factors include:

- Impurity in substrates : Halide contaminants (e.g., iodide salts) inhibit catalyst activity.

- Oxygen sensitivity : Ru catalysts degrade under aerobic conditions; use inert atmospheres (N₂/Ar) .

- Scaling effects : Milligram-scale reactions may have heat/mass transfer limitations compared to micro-scale .

Methodological Best Practices

9. Recommended protocols for scaling up synthesis without compromising yield:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.